Phosphorodithioic acid, S,S-dibutyl ester
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Overview
Description
Phosphorodithioic acid, S,S-dibutyl ester is an organophosphorus compound with the molecular formula C8H19O2PS2. This compound is known for its unique chemical properties and is used in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphorodithioic acid, S,S-dibutyl ester can be synthesized through the reaction of phosphorus pentasulfide with butanol. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. The general reaction is as follows:
P2S5+4C4H9OH→2(C4H9O)2PS2H+H2S
This reaction involves the substitution of the hydroxyl groups in butanol with the phosphorodithioic acid group, resulting in the formation of the ester .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar principles as the laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Phosphorodithioic acid, S,S-dibutyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorodithioic acid derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the ester groups are replaced by other nucleophiles.
Hydrolysis: The ester can be hydrolyzed to form phosphorodithioic acid and butanol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as amines and thiols are often used in substitution reactions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester.
Major Products Formed
Oxidation: Phosphorodithioic acid derivatives.
Substitution: Various substituted phosphorodithioic acid esters.
Hydrolysis: Phosphorodithioic acid and butanol.
Scientific Research Applications
Phosphorodithioic acid, S,S-dibutyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of lubricants, additives, and other industrial chemicals.
Mechanism of Action
The mechanism by which phosphorodithioic acid, S,S-dibutyl ester exerts its effects involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes and enzyme activities .
Comparison with Similar Compounds
Similar Compounds
Phosphorodithioic acid, O,O-diethyl ester: Similar in structure but with different ester groups.
Phosphorodithioic acid, O,O,S-trimethyl ester: Contains different ester and thioester groups .
Uniqueness
Phosphorodithioic acid, S,S-dibutyl ester is unique due to its specific ester groups, which confer distinct chemical properties and reactivity. This uniqueness makes it suitable for specialized applications in various fields .
Properties
CAS No. |
72284-33-4 |
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Molecular Formula |
C8H19O2PS2 |
Molecular Weight |
242.3 g/mol |
IUPAC Name |
bis(butylsulfanyl)phosphinic acid |
InChI |
InChI=1S/C8H19O2PS2/c1-3-5-7-12-11(9,10)13-8-6-4-2/h3-8H2,1-2H3,(H,9,10) |
InChI Key |
XQAIKBBDIMKVJK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSP(=O)(O)SCCCC |
Origin of Product |
United States |
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